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Abstract
Arbaclofen placarbil (formerly known as XP19986) is a chemically synthesized prodrug of the

pharmacologically active R-enantiomer of baclofen, a gamma-aminobutyric acid type B (GABA-

B) receptor agonist.[1][2] Developed by XenoPort, Inc., arbaclofen placarbil was designed to

overcome the pharmacokinetic limitations of baclofen, such as its short half-life and narrow

absorption window in the upper small intestine.[1][2] This document provides a comprehensive

overview of the pharmacological profile of arbaclofen placarbil, including its mechanism of

action, pharmacokinetics, pharmacodynamics, and clinical trial outcomes. Quantitative data are

presented in structured tables, and key experimental methodologies and signaling pathways

are detailed.

Mechanism of Action
Arbaclofen placarbil is a transported prodrug that is absorbed throughout the intestine via

both passive and active transport mechanisms, including the monocarboxylate transporter 1

(MCT-1).[3] Following absorption, it undergoes rapid and efficient hydrolysis by the enzyme

carboxylesterase-2, which is highly expressed in the intestine and liver, to yield the active

metabolite, R-baclofen (arbaclofen), along with isobutyric acid, isobutyraldehyde, and carbon

dioxide. R-baclofen is a potent and selective agonist of the GABA-B receptor.
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The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and

prolonged inhibitory neurotransmission. Activation of presynaptic GABA-B receptors inhibits the

release of excitatory neurotransmitters by reducing calcium influx through voltage-gated

calcium channels. Postsynaptic GABA-B receptor activation leads to hyperpolarization of the

neuronal membrane through the opening of G-protein-coupled inwardly rectifying potassium

(GIRK) channels. This dual action at both pre- and postsynaptic sites contributes to the

reduction of neuronal excitability and muscle spasticity.

GABA-B Receptor Signaling Pathway
The binding of R-baclofen to the GABA-B1 subunit of the heterodimeric GABA-B receptor

induces a conformational change, leading to the activation of the associated G-protein (Gi/o).

This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate

downstream effectors.
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Figure 1: GABA-B Receptor Signaling Pathway.

Pharmacodynamics
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The pharmacodynamic effects of arbaclofen placarbil are attributable to its active metabolite,

R-baclofen. R-baclofen exhibits high stereoselectivity for the GABA-B receptor.

Receptor Binding Affinity
Quantitative data on the binding affinity of baclofen enantiomers to the GABA-B receptor are

summarized in the table below. As a prodrug, arbaclofen placarbil itself is not expected to

have significant affinity for the GABA-B receptor.

Compound Receptor Assay Value Unit Reference

R-(-)-

Baclofen
GABA-B

[3H]baclofen

displacement
IC50 = 0.015 µM

S-(+)-

Baclofen
GABA-B

[3H]baclofen

displacement
IC50 = 1.77 µM

Racemic

Baclofen
GABA-B

[3H]GABA

displacement
Ki = 6 µM

Table 1: Receptor Binding Affinities of Baclofen Enantiomers.

Pharmacokinetics
Arbaclofen placarbil was designed to have an improved pharmacokinetic profile compared to

baclofen, allowing for more sustained plasma concentrations of the active R-baclofen.

Absorption, Distribution, Metabolism, and Excretion
(ADME)

Absorption: Arbaclofen placarbil is absorbed along the entire length of the gastrointestinal

tract, including the colon, which is a significant advantage over baclofen. This is facilitated by

both passive diffusion and active transport via the monocarboxylate transporter 1 (MCT-1).

Distribution: Following absorption, arbaclofen placarbil is widely distributed throughout the

body.
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Metabolism: The prodrug is rapidly and extensively converted to R-baclofen by

carboxylesterase-2 in the intestine and liver. Plasma levels of the intact prodrug are low.

Excretion: The active metabolite, R-baclofen, is primarily eliminated unchanged by the

kidneys.

Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of R-baclofen following oral

administration of arbaclofen placarbil in different species.

Species Dose (mg/kg)
Bioavailability
of R-baclofen
(%)

Tmax (h) Reference

Rat 1 68 ± 6 -

Rat 10 44 ± 12 -

Dog - up to 68 -

Monkey - 94 ± 16 -

Human
20 mg (single

dose)
- 5.05

Table 2: Pharmacokinetic Parameters of R-baclofen following Arbaclofen Placarbil
Administration.

Experimental Protocol: Oral Pharmacokinetic Study in
Rats
A representative experimental protocol for determining the oral pharmacokinetics of arbaclofen
placarbil in rats is outlined below. This protocol is based on the methods described in the

publication by Lal et al. (2009).
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Figure 2: Experimental Workflow for a Rat Pharmacokinetic Study.

Clinical Trials
Arbaclofen placarbil was investigated in Phase 3 clinical trials for the treatment of spasticity in

patients with multiple sclerosis (MS) and for gastroesophageal reflux disease (GERD).
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However, development for both indications was terminated due to the trials not meeting their

primary efficacy endpoints.

Phase 3 Trial in Multiple Sclerosis Spasticity
(NCT01359566)
This was a randomized, double-blind, placebo-controlled study designed to evaluate the

efficacy and safety of three different doses of arbaclofen placarbil in subjects with spasticity

due to MS.

Primary Endpoints:

Change from baseline in the Maximum Ashworth Scale score.

Patient Global Impression of Change.

Dosing: Patients were randomized to receive arbaclofen placarbil at 15 mg, 30 mg, or 45

mg twice daily, or placebo.

Clinical Trial Workflow
The general workflow for the Phase 3 clinical trial in multiple sclerosis is depicted below.
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Figure 3: Phase 3 Clinical Trial Workflow for MS Spasticity.
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Conclusion
Arbaclofen placarbil is a prodrug of R-baclofen that successfully addressed the

pharmacokinetic limitations of baclofen by enabling sustained and more consistent plasma

concentrations of the active enantiomer. Its mechanism of action is mediated through the

potent and selective agonism of GABA-B receptors by its active metabolite, R-baclofen.

Despite its optimized pharmacokinetic profile, arbaclofen placarbil failed to demonstrate

sufficient efficacy in Phase 3 clinical trials for spasticity in multiple sclerosis and

gastroesophageal reflux disease, leading to the discontinuation of its development for these

indications. The data and methodologies presented in this guide provide a comprehensive

pharmacological foundation for understanding this compound and may inform future drug

development efforts targeting the GABA-B receptor system.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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